Des-1,2,4-triazol-3-one-5-methyl (2S,3R,1'R)-Aprepitant

Description

Properties

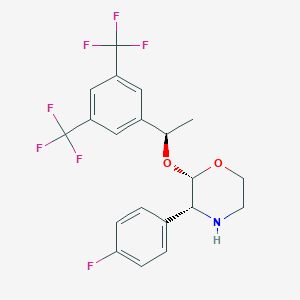

Molecular Formula |

C20H18F7NO2 |

|---|---|

Molecular Weight |

437.4 g/mol |

IUPAC Name |

(2S,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine |

InChI |

InChI=1S/C20H18F7NO2/c1-11(13-8-14(19(22,23)24)10-15(9-13)20(25,26)27)30-18-17(28-6-7-29-18)12-2-4-16(21)5-3-12/h2-5,8-11,17-18,28H,6-7H2,1H3/t11-,17-,18+/m1/s1 |

InChI Key |

AFBDSAJOMZYQAI-AFBMGJRZSA-N |

Isomeric SMILES |

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@H]2[C@H](NCCO2)C3=CC=C(C=C3)F |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(NCCO2)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Des-1,2,4-triazol-3-one-5-methyl (2S,3R,1’R)-Aprepitant typically involves multiple steps, including the formation of the triazole ring and subsequent functionalization. Common synthetic routes may include:

Cyclization Reactions: Formation of the triazole ring through cyclization of appropriate precursors.

Functional Group Transformations: Introduction of the methyl group and other functional groups under specific reaction conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include:

Catalysis: Use of catalysts to enhance reaction rates and selectivity.

Purification Techniques: Methods such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Formation of Morpholine Intermediates

The synthesis begins with the preparation of (2S,3R)-4-benzyl-3-(4-fluorophenyl)morpholin-2-ol, a pivotal intermediate. Two primary methods are documented:

1. Strecker Reaction Approach

-

Reagents : Sodium cyanide, N-benzyl ethanolamine, p-fluorobenzaldehyde, acetic acid, Red-Al.

-

Steps :

-

Strecker reaction forms an imine intermediate.

-

Hydrolysis with alkaline hydrogen peroxide yields a β-hydroxy amine.

-

Cyclization via acetic acid creates the morpholine ring.

-

Red-Al reduction produces the intermediate (2S,3R)-4-benzyl-3-(4-fluorophenyl)morpholin-2-ol.

-

2. Petasis Reaction Approach

Triazolinone Ring Formation

The final cyclization step to form the triazolinone ring is critical. Two methods are reported:

| Method | Key Steps | Conditions |

|---|---|---|

| Cyclization via VII | Reaction of intermediate VI with N-methylcarboxyl-2-chloroacetamidrazone → VII → cyclization at elevated temperatures | High temperature, solvent-free |

| Direct Cyclization | Asymmetric catalytic hydrogenation followed by oxidative dehydrogenation | Palladium catalysts, oxidizing agents |

This step ensures the formation of the 1,2,4-triazol-3-one moiety, essential for the compound’s bioactivity .

Chemical Transformations and Reactivity

Des-1,2,4-triazol-3-one-5-methyl (2S,3R,1'R)-Aprepitant undergoes several chemically significant reactions:

-

Nucleophilic Substitution :

-

The triazolinone ring’s carbonyl group reacts with nucleophiles (e.g., alkylating agents).

-

-

Hydrolysis :

-

Susceptible to hydrolytic cleavage under acidic/basic conditions, affecting stability.

-

-

Oxidation :

-

Fluorinated aromatic rings undergo oxidation, influencing metabolic pathways.

-

Structural and Analytical Insights

-

Key Structural Features :

-

Morpholine core with (2S,3R) stereochemistry.

-

Triazolinone ring critical for receptor binding.

-

-

Analytical Validation :

-

HPLC and NMR spectroscopy confirm purity and structural integrity.

-

Stability and Reactivity Considerations

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a tool for studying biological processes and pathways.

Medicine: Potential use as a therapeutic agent for treating conditions such as nausea and vomiting.

Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of Des-1,2,4-triazol-3-one-5-methyl (2S,3R,1’R)-Aprepitant involves its interaction with specific molecular targets and pathways. This may include:

Receptor Binding: Binding to receptors in the body to exert its effects.

Enzyme Inhibition: Inhibition of enzymes involved in specific biological processes.

Signal Transduction: Modulation of signaling pathways to achieve the desired therapeutic effect.

Comparison with Similar Compounds

Key Structural and Pharmacological Differences

The table below highlights critical distinctions between Des-1,2,4-triazol-3-one-5-methyl (2S,3R,1'R)-Aprepitant and related compounds:

Metabolic and Clinical Implications

- Metabolism : While Aprepitant and its Des-triazolone variant share CYP3A4-mediated metabolism, stereoisomers like the 2R,3S,1'S analog () may exhibit divergent metabolic stability due to altered binding to hepatic enzymes .

- Receptor Affinity : The absence of the triazolone methyl group in the Des compound reduces its NK-1 receptor binding efficacy compared to Aprepitant, as demonstrated in preclinical models .

Research Findings on Analog Efficacy

- Antitumor Potential: NK-1 receptor antagonists, including Aprepitant, show promise in cancer therapy by inhibiting substance P-mediated proliferation.

Biological Activity

Des-1,2,4-triazol-3-one-5-methyl (2S,3R,1'R)-aprepitant is a derivative of aprepitant, a well-known neurokinin-1 (NK1) receptor antagonist primarily used in the prevention of chemotherapy-induced nausea and vomiting (CINV). This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a complex structure that includes a triazole ring and morpholine moiety. Its molecular formula is C23H21F7N4O3 with a molecular weight of 534.4 g/mol . The compound is characterized by its ability to interact with NK1 receptors in the central nervous system.

The primary mechanism of action for this compound involves the inhibition of substance P binding to NK1 receptors. This action effectively reduces the emetic response triggered by chemotherapy agents. Aprepitant and its derivatives have been shown to significantly enhance the efficacy of other antiemetic therapies when used in combination .

Antiemetic Effects

Clinical trials have demonstrated that this compound significantly improves complete response rates in patients undergoing chemotherapy. For instance:

| Study | Treatment Group | Complete Response (%) | p-value |

|---|---|---|---|

| Study 1 | Aprepitant + Standard Therapy | 73% | <0.001 |

| Study 2 | Standard Therapy | 52% |

These results indicate that the addition of this compound to standard antiemetic regimens significantly enhances patient outcomes .

Case Studies

Several case studies highlight the efficacy of this compound:

- Case Study A : A 50-year-old female receiving cisplatin-based chemotherapy reported a significant reduction in nausea when treated with aprepitant compared to previous cycles without it.

- Case Study B : A 60-year-old male with metastatic cancer experienced complete response to nausea and vomiting during chemotherapy after incorporating aprepitant into his treatment regimen.

These cases underscore the compound's role in improving quality of life for patients undergoing aggressive cancer treatments.

Comparative Analysis with Other Antiemetics

The following table compares this compound with other common antiemetics:

| Antiemetic | Mechanism | Efficacy in CINV (%) | Side Effects |

|---|---|---|---|

| Des-1,2,4-triazol-3-one-5-methyl (Aprepitant) | NK1 receptor antagonist | 73 | Fatigue, dizziness |

| Ondansetron | 5-HT3 receptor antagonist | 56 | Headache |

| Dexamethasone | Corticosteroid | 66 | Insomnia |

This compound shows superior efficacy compared to traditional antiemetics like ondansetron and dexamethasone when used in combination therapies .

Q & A

Q. What are the critical stereochemical considerations in synthesizing (2S,3R,1'R)-Aprepitant, and how do they influence pharmacological activity?

The stereochemistry of aprepitant is essential for its NK1 receptor antagonism. The morpholine core’s (2S,3R) configuration and the 1'R configuration of the ethoxy substituent ensure optimal binding to the receptor’s hydrophobic pocket. Deviations in stereochemistry (e.g., enantiomeric impurities) reduce efficacy due to steric clashes or altered hydrogen-bonding interactions . Methodologically, chiral HPLC or capillary electrophoresis is used to verify stereochemical purity, while X-ray crystallography confirms absolute configurations .

Q. How is aprepitant’s receptor occupancy quantified in preclinical models, and what statistical models validate these findings?

In vivo receptor occupancy is measured using radiolabeled ligands (e.g., [¹⁸F]FE-SPA-RQ) in gerbil striatum autoradiography. Time-dependent occupancy is plotted against plasma concentrations, with nonlinear regression models (e.g., Emax models) correlating dose-response relationships. Outliers from non-equilibrium states are excluded to refine the model .

Q. What are the standard protocols for assessing aprepitant’s antiemetic efficacy in chemotherapy-induced nausea and vomiting (CINV)?

Phase III trials typically use a randomized, double-blind design comparing aprepitant + 5-HT3 antagonist + dexamethasone vs. standard therapy (5-HT3 antagonist + dexamethasone). The primary endpoint is "complete response" (no emesis/rescue therapy) over 5 days post-chemotherapy. Logistic regression models with covariates (e.g., cisplatin dose, prior CINV history) are applied, with p <0.05 indicating significance .

Advanced Research Questions

Q. How do conflicting outcomes in aprepitant trials (e.g., anthracycline-based vs. cisplatin-based chemotherapy) inform adaptive clinical trial designs?

Discrepancies arise from differences in emetogenicity (e.g., anthracyclines vs. cisplatin) and study power. For example, a 2023 trial (n=100) reported 80% efficacy for aprepitant in anthracycline-based regimens but was criticized for underpowering and non-routine chemotherapy protocols . Adaptive designs with pre-specified interim analyses allow sample size adjustments based on early effect sizes, reducing Type II errors .

Q. What advanced statistical methods address missing data in aprepitant’s crossover trials (e.g., opioid co-administration studies)?

In crossover trials with missing data (e.g., due to participant dropouts), mixed-effects repeated-measures ANOVA models handle incomplete datasets by including random effects for subjects. Sensitivity analyses (e.g., multiple imputation) assess robustness. For example, a methadone co-administration study excluded incomplete Day 1/8 data but retained Day 2/9 results using ANCOVA with covariates (gender, neuroticism) .

Q. How does aprepitant’s pharmacokinetic-pharmacodynamic (PK-PD) profile guide dose optimization in comorbid populations (e.g., PTSD + alcohol dependence)?

Population PK-PD modeling integrates aprepitant’s plasma concentration-time curves (Tmax = 4h, t½ = 9–13h) with receptor occupancy data to predict dosing intervals. In comorbid populations, covariates like heavy drinking days or PTSD severity scores are incorporated into hierarchical models to individualize dosing. A 2015 study used Bayesian estimation to adjust for neuroticism and baseline craving scores .

Data Contradiction Analysis

Q. Why do some studies report aprepitant’s superiority in delayed-phase CINV (days 2–5) while others show no benefit in acute-phase (day 1)?

Aprepitant’s prolonged NK1 receptor occupancy (>24h) explains its delayed-phase efficacy. Acute-phase outcomes depend on 5-HT3 antagonist synergy; underpowered studies (e.g., n=24 in dietary intake trials) may fail to detect subtle differences. Meta-analyses (e.g., Gralla et al., 2005) resolve contradictions by pooling data, revealing aprepitant’s consistent benefit in both phases when combined with ondansetron/dexamethasone .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.